![molecular formula C10H18N2O2 B3024037 Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester CAS No. 204991-14-0](/img/structure/B3024037.png)
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester
Descripción general
Descripción
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol. This compound is also known by its CAS number 134575-17-0. It is a derivative of carbamic acid and features a bicyclic structure with a nitrogen atom in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester typically involves the reaction of 3-azabicyclo[3.1.0]hexane with carbamic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like column chromatography or crystallization are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine, a critical step in synthetic workflows.
Mechanistic Insight :
Acid-mediated cleavage proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol to generate the ammonium salt .
Nucleophilic Substitution Reactions
The free amine (post-Boc deprotection) undergoes alkylation or acylation to form derivatives.
Applications :
These derivatives are intermediates in pharmaceuticals targeting enzymes like ketohexokinase .
Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane core undergoes selective ring-opening under controlled conditions.
Conditions | Products | Notes | References |
---|---|---|---|
H₂, Pd/C in ethanol | Partially saturated piperidine derivative | Retains carbamate functionality | |
Oxidative (KMnO₄, H₂O) | Ring-opened dicarboxylic acid | Requires harsh conditions |
Mechanistic Insight :
Hydrogenation reduces the cyclopropane ring, while oxidation cleaves the bridgehead C–C bond.
Cross-Coupling Reactions
The amine participates in palladium-catalyzed couplings to generate biaryl or heteroaryl analogs.
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmacological studies.
Acid | Salt Form | Application | References |
---|---|---|---|
Hydrochloric acid | 3-Azabicyclo[3.1.0]hexan-1-amine hydrochloride | Crystallization standard | |
Citric acid | Amine citrate | Formulation studies |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research indicates that derivatives of azabicyclo compounds exhibit significant antiviral and antimicrobial activities. The structural features of carbamic acid derivatives enhance their interaction with biological targets, making them promising candidates for drug development against various pathogens .
Case Study: Synthesis of Antiviral Agents
In a study exploring the synthesis of novel antiviral agents, carbamic acid derivatives were utilized as intermediates. The azabicyclo structure contributed to the compounds' ability to inhibit viral replication effectively. This highlights the potential of carbamic acid derivatives in designing new antiviral therapies .
Biochemical Research
Proteomics and Enzyme Inhibition
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester has been employed in proteomics research as a biochemical tool for studying enzyme activity. Its ability to inhibit specific enzymes makes it valuable for elucidating metabolic pathways and understanding enzyme mechanisms .
Case Study: Inhibition of Enzymatic Activity
A study demonstrated that this compound effectively inhibited certain serine hydrolases, which are crucial in various biological processes. The inhibition was characterized using kinetic assays, confirming the compound's utility in biochemical assays and its role as a potential therapeutic agent targeting enzyme activity .
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to bind to enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester: is unique due to its bicyclic structure and the presence of the nitrogen atom in the ring. Similar compounds include:
Carbamic acid, 3-azabicyclo[3.1.0]hex-6-yl-, 1,1-dimethylethyl ester
Carbamic acid, 3-azabicyclo[3.2.0]hept-1-YL-, 1,1-dimethylethyl ester
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, methyl ester
These compounds differ in their ring size, substituents, and functional groups, leading to variations in their chemical properties and applications.
Actividad Biológica
Carbamic acid, 3-azabicyclo[3.1.0]hex-1-YL-, 1,1-dimethylethyl ester, also known as tert-butyl N-[2-(3-cyano-2-azabicyclo[3.1.0]hex-2-yl)-1-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)-2-oxoethyl]carbamate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇N₃O₄ |
Molecular Weight | 227.26 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Boiling Point | 624.7 ± 40.0 °C |
Flash Point | 331.6 ± 27.3 °C |
Pharmacological Activity
The biological activity of carbamic acid derivatives often revolves around their interaction with various receptors and enzymes in the body. Notably, compounds related to this structure have shown promise in the following areas:
1. Mu Opioid Receptor Antagonism:
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit activity at mu opioid receptors (MOR), which are crucial targets in pain management and addiction treatment . For instance, CP-866,087, a derivative of this compound class, has demonstrated significant antagonistic effects on MORs.
2. Antidiabetic Potential:
Compounds similar to carbamic acid derivatives have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation . This suggests potential applications in treating type 2 diabetes.
3. Enzymatic Synthesis:
The synthesis of these compounds often involves biocatalytic processes that enhance their chiral properties and biological activity . The enzymatic approach not only improves yield but also ensures the production of active pharmaceutical ingredients with desired stereochemistry.
Case Studies
Several studies have highlighted the biological activity of carbamic acid derivatives:
Case Study 1: Mu Opioid Receptor Antagonists
In a study published by RSC Advances, researchers synthesized various azabicyclo compounds and evaluated their binding affinity to MORs. The findings indicated that certain substitutions on the azabicyclo framework significantly enhanced receptor binding and antagonistic activity .
Case Study 2: DPP-IV Inhibition
Another investigation focused on the antidiabetic effects of azabicyclo derivatives showed promising results in inhibiting DPP-IV activity in vitro. The study concluded that these compounds could be developed further as therapeutic agents for managing diabetes mellitus .
Propiedades
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHTZGBRXSYOMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895870-72-0 | |
Record name | rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.